N-(2-chlorobenzyl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
Description
N-(2-Chlorobenzyl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a heterocyclic compound featuring a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core fused with a triazole ring. Key structural attributes include a 2-chlorobenzyl substituent and an acetamide side chain. Its structural complexity and substitution patterns invite comparisons with related pyrimidine and fused heterocyclic derivatives, which are discussed below.
Properties
Molecular Formula |
C18H15ClN6O2 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C18H15ClN6O2/c1-11-22-18-21-9-13-15(25(18)23-11)6-7-24(17(13)27)10-16(26)20-8-12-4-2-3-5-14(12)19/h2-7,9H,8,10H2,1H3,(H,20,26) |
InChI Key |
COHXCCKPJGPTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound contains a pyrimidine ring fused with a triazole structure and is substituted with a chlorobenzyl group and an acetamide moiety. Its molecular formula is C₁₄H₁₄ClN₅O, with a molecular weight of approximately 305.75 g/mol. The unique combination of functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
Key Findings:
- In vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer). For instance, derivatives containing a chlorophenyl substituent demonstrated enhanced activity against these cell lines compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity has been linked to the inhibition of tyrosine kinases and other critical enzymes involved in cell proliferation and survival .
Antibacterial Activity
Pyrido[2,3-d]pyrimidines have also exhibited antibacterial properties. In particular, the presence of electron-withdrawing groups such as chlorine enhances their interaction with bacterial enzymes.
Research Insights:
- In vitro Assays : Studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications at specific positions on the pyrimidine ring can enhance efficacy .
Table 1: Biological Activity Summary of this compound
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.0 | |
| PC-3 | 12.5 | ||
| A-549 | 18.0 | ||
| Antibacterial | Staphylococcus aureus | 25.0 | |
| Escherichia coli | 30.0 |
Case Studies
- Cytotoxicity Against Breast Cancer : A study evaluated the compound's effect on MCF-7 cells and found that it induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a potential for developing new therapeutic strategies for breast cancer treatment .
- Antibacterial Efficacy : In another investigation focusing on its antibacterial properties, this compound was tested against various bacterial strains. Results indicated significant inhibition zones compared to control antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
The target compound shares a pyrimidine core with several analogues but differs in fused ring systems and substituents:
- Pyrido[2,3-d]pyrimidines (e.g., from ): These lack the triazolo ring fusion, instead incorporating a pyridine ring at the [2,3-d] position.
- Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a and 11b in ): These feature a thiazole ring fused to pyrimidine. The sulfur atom in thiazolo derivatives may confer distinct electronic properties vs. the triazolo nitrogen-rich system in the target compound. Substituents like 5-methylfuran and cyano groups (in 11a/b) contrast with the target’s 2-chlorobenzyl-acetamide group, influencing polarity and steric bulk .
- Pyrimido[2,1-b]quinazolines (e.g., compound 12 in ): These combine pyrimidine with quinazoline, creating a larger planar structure. The target compound’s pyrido-triazolo-pyrimidine core is more compact, which may enhance membrane permeability .
Substituent Variations
- 2-Chlorobenzyl Group: The ortho-chloro substitution on the benzyl group in the target compound may enhance lipophilicity and π-π stacking vs. para-cyano or 2,4,6-trimethylbenzylidene groups in 11a/b .
Hypothetical Physicochemical Properties
Based on structural analogs:
- Solubility: The acetamide group may improve aqueous solubility vs. cyano or methylfuryl substituents in 11a/b.
- Metabolic Stability : The triazolo ring’s nitrogen atoms could increase susceptibility to oxidative metabolism compared to sulfur-containing thiazolo derivatives.
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
